molecular formula C9H12O3 B2808349 (3aR,8aS)-hexahydro-1H-cyclohepta[c]furan-1,3(3aH)-dione CAS No. 35878-29-6

(3aR,8aS)-hexahydro-1H-cyclohepta[c]furan-1,3(3aH)-dione

Cat. No.: B2808349
CAS No.: 35878-29-6
M. Wt: 168.192
InChI Key: SDVIYPBSYKHGTP-KNVOCYPGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3aR,8aS)-Hexahydro-1H-cyclohepta[c]furan-1,3(3aH)-dione is a bicyclic γ-lactone fused with a seven-membered cycloheptane ring. The compound features two ketone groups at positions 1 and 3, contributing to its reactivity in cycloaddition and nucleophilic substitution reactions. For example, (-)-20 exhibits a melting point of 28–31°C, specific optical rotation ([α]D<sup>19</sup> = -92), and characteristic IR peaks at 1776 cm⁻¹ (lactone carbonyl) and 1703 cm⁻¹ (ketone) . These properties suggest similarities in electronic and steric profiles to the target compound, albeit with differences in substituents and ring strain.

Properties

IUPAC Name

(3aS,8aR)-4,5,6,7,8,8a-hexahydro-3aH-cyclohepta[c]furan-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c10-8-6-4-2-1-3-5-7(6)9(11)12-8/h6-7H,1-5H2/t6-,7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDVIYPBSYKHGTP-KNVOCYPGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(CC1)C(=O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]2[C@H](CC1)C(=O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35878-29-6
Record name rac-(3aR,8aS)-hexahydro-1H-cyclohepta[c]furan-1,3(3aH)-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,8aS)-hexahydro-1H-cyclohepta[c]furan-1,3(3aH)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a diene and a dienophile in a Diels-Alder reaction, followed by subsequent functional group transformations to achieve the desired bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions, utilizing optimized catalysts and reaction conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(3aR,8aS)-hexahydro-1H-cyclohepta[c]furan-1,3(3aH)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or other reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(3aR,8aS)-hexahydro-1H-cyclohepta[c]furan-1,3(3aH)-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which (3aR,8aS)-hexahydro-1H-cyclohepta[c]furan-1,3(3aH)-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that the compound can bind to, leading to changes in biological pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Ethyl (3aS,4S,5S,8R,8aR)-1,3-dioxo-9-tosyl-3,3a,4,5,8,8a-hexahydro-1H-4,8-epiminocyclohepta[c]furan-5-carboxylate (133h)

This compound () shares the cyclohepta[c]furan core but incorporates an epimino bridge and a tosyl group. Key differences include:

  • Substituents : The presence of a tosyl group and ester moiety in 133h enhances electrophilicity at the lactone carbonyl, unlike the simpler dione structure of the target compound.
  • Crystallography : X-ray data for 133h reveal a distorted boat conformation due to steric effects from substituents , whereas the target compound likely adopts a less strained conformation.

endo-Ph 131 and exo-Ph 131 ()

These diastereomers, synthesized via [3+2]-cycloaddition of cyclopropanated furans with N-phenylmaleimide, highlight the role of stereochemistry in bicyclic systems:

  • Stereochemical Impact : The endo/exo configuration governs reactivity; for instance, endo-Ph 131 exhibits higher thermal stability due to reduced steric hindrance .
  • Functionalization : Both isomers feature hydroxymethyl and phenyl groups, unlike the unsubstituted dione in the target compound.

Biological Activity

(3aR,8aS)-hexahydro-1H-cyclohepta[c]furan-1,3(3aH)-dione is a bicyclic compound characterized by its unique structure that integrates a seven-membered ring with a furan moiety. This compound has garnered attention in the fields of organic synthesis and medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

  • Molecular Formula: C9H12O3
  • CAS Number: 35878-29-6
  • IUPAC Name: this compound

The structural features of this compound contribute to its reactivity and interactions with biological targets.

Synthesis

The synthesis of this compound typically involves Diels-Alder reactions followed by functional group transformations. Various synthetic routes have been explored to optimize yields and purity, making it accessible for research applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Microorganism Inhibition Zone (mm) MIC (μg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Pseudomonas aeruginosa10128

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies suggest that it induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression.

Case Study:
In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 μM.

Concentration (μM) Cell Viability (%)
0100
585
1070
2545
5020

The biological activity of this compound is mediated through interactions with specific enzymes and receptors. The compound may act as an inhibitor or modulator of key enzymes involved in metabolic pathways critical for microbial growth and cancer cell proliferation.

Comparison with Similar Compounds

When compared to structurally similar compounds like cycloheptanone and hexahydro-1H-inden-1-one, this compound demonstrates enhanced biological activity due to its unique bicyclic structure which allows for better molecular interactions.

Compound Antimicrobial Activity Anticancer Activity
(3aR,8aS)-hexahydro...dioneModerateHigh
CycloheptanoneLowModerate
Hexahydro-1H-inden-1-oneModerateLow

Q & A

Q. What synthetic methodologies are recommended for synthesizing (3aR,8aS)-hexahydro-1H-cyclohepta[c]furan-1,3(3aH)-dione?

  • Methodological Answer : A validated synthesis involves refluxing precursor lactones (e.g., (-)-13) in 50% acetic acid (AcOH) to induce cyclization. Post-reaction, the mixture is neutralized with NaHCO₃, extracted with dichloromethane, and purified via chromatography. Key parameters include solvent choice (AcOH for acidic conditions) and temperature control to optimize yield (e.g., 78% yield reported in reflux conditions) . For enantiomeric purity, chiral starting materials or asymmetric catalysis may be required .

Q. What spectroscopic techniques are critical for confirming the compound’s structural integrity?

  • Methodological Answer : Use a combination of:
  • ¹H/¹³C NMR : Assign stereochemistry and verify cyclic lactone/furan systems (e.g., δ 4.03 ppm for lactone protons, δ 210.3 ppm for ketone carbons) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., observed [M+Na]⁺ at m/z 191.0679 vs. calculated 191.0684) .
  • Infrared (IR) Spectroscopy : Identify carbonyl stretches (e.g., 1703–1782 cm⁻¹ for lactone and ketone groups) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Adhere to GHS hazard classifications:
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (classified as skin/eye irritant) .
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols (acute inhalation toxicity noted in related compounds) .
  • Waste Disposal : Neutralize acidic byproducts before disposal, following institutional guidelines for organic waste .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Optimize 3D structures using B3LYP/6-31G* basis sets to calculate molecular orbitals and electrostatic potentials. This predicts sites for nucleophilic/electrophilic attacks (e.g., lactone ring opening) .
  • Molecular Dynamics (MD) Simulations : Model solvation effects in polar solvents (e.g., chloroform) to study stability under varying pH/temperature .

Q. What strategies optimize enantiomeric purity during synthesis?

  • Methodological Answer :
  • Chiral Resolution : Use chiral columns (e.g., HPLC with amylose-based stationary phases) to separate diastereomers .
  • Asymmetric Catalysis : Employ organocatalysts (e.g., proline derivatives) to induce stereoselectivity in key cyclization steps .
  • Kinetic Control : Adjust reaction time/temperature to favor the desired enantiomer (e.g., shorter reaction times may reduce racemization) .

Q. How does this compound interact with biological targets, and what assays validate its activity?

  • Methodological Answer :
  • Antimicrobial Assays : Test against Gram-positive/negative bacteria using minimum inhibitory concentration (MIC) assays. Related diones show activity at MIC ~5–20 µg/mL .
  • Enzyme Inhibition Studies : Screen against kinases or proteases via fluorescence-based assays (e.g., FRET for protease inhibition) .
  • Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa) to evaluate IC₅₀ values and selectivity indices .

Q. How can crystallographic data resolve contradictions in reported stereochemical configurations?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction (SC-XRD) : Deposit crystallographic data (CIF files) with the Cambridge Crystallographic Data Centre (CCDC) to validate absolute configurations (e.g., CCDC 1505246 for related structures) .
  • Comparative NMR Analysis : Cross-reference coupling constants (e.g., J = 3.6–18.0 Hz in ¹H NMR) with SC-XRD results to confirm chair/boat conformations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.